5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : The thienyl protons are expected to resonate between δ 6.8–7.5 ppm, with deshielding effects from the chlorine substituent. The pyrazolo[1,5-A]pyrimidine protons (positions 3 and 6) typically appear as singlets near δ 8.0–8.5 ppm due to anisotropic shielding by the aromatic system.
- ¹³C NMR : The carbonyl chloride carbon (C=O) resonates at δ 165–170 ppm, while the trifluoromethyl carbon appears as a quartet (δ 120–125 ppm, J = 280 Hz) due to coupling with fluorine.
- ¹⁹F NMR : The –CF₃ group produces a singlet near δ -60 to -65 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
The molecular ion peak [M]⁺ at m/z 366.15 corresponds to the molecular formula C₁₂H₄Cl₂F₃N₃OS. Fragmentation pathways include:
- Loss of Cl⁻ (m/z 331.1).
- Cleavage of the carbonyl chloride group (–COCl, m/z 293.0).
- Subsequent decomposition of the pyrazolo[1,5-A]pyrimidine core (m/z 145.0).
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F3N3OS/c13-9-2-1-7(22-9)5-3-8(12(15,16)17)20-10(18-5)4-6(19-20)11(14)21/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPAXQFPNXQNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[1,5-A]pyrimidine core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The 5-chloro-2-thienyl group is usually introduced via a coupling reaction with a suitable thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Synthesis and Functionalization
The synthesis of pyrazolo[1,5-A]pyrimidine derivatives, including the target compound, typically involves various synthetic strategies that enhance structural diversity. Recent studies have focused on multicomponent reactions to create complex architectures with high yields and minimal steps. For example, the reaction of aminopyrazoles with biselectrophilic compounds has been identified as a viable pathway for synthesizing these derivatives .
Biological Activities
The compound has shown promise in several biological applications:
- Antitumor Activity :
-
Enzyme Inhibition :
- Research indicates that derivatives of pyrazolo[1,5-A]pyrimidines can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. For instance, certain derivatives have been reported to exhibit superior anti-inflammatory activity compared to established drugs like celecoxib .
- Photophysical Properties :
Case Studies
Several studies illustrate the diverse applications of 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride:
Mechanism of Action
The mechanism by which 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazolo[1,5-A]pyrimidine core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations at Position 5
- 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid hydrazide (CAS RN: 329222-72-2):
Replaces the 5-chloro-thienyl group with a simple thienyl moiety and substitutes the carbonyl chloride with a hydrazide (-CONHNH₂). This modification reduces electrophilicity and may alter biological targeting . - 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 313968-60-4):
Substitutes thienyl with a furan ring and replaces carbonyl chloride with a carboxylic acid (-COOH). The furan’s lower electron-withdrawing capacity compared to thienyl may reduce metabolic stability . - 5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide (CAS: 946364):
Features a 4-methoxyphenyl group at position 5 and a carboxamide (-CONH₂) at position 2. The methoxy group enhances solubility but may decrease membrane permeability .
Table 1: Position 5 Substituent Comparison
| Compound | Position 5 Substituent | Functional Group at Position 2 | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 5-Chloro-2-thienyl | Carbonyl chloride (-COCl) | 366.15 |
| 5-(2-Thienyl) hydrazide | 2-Thienyl | Hydrazide (-CONHNH₂) | 327.29 |
| 5-(Furan-2-yl) carboxylic acid | Furan-2-yl | Carboxylic acid (-COOH) | 297.19 |
| 5-(4-Methoxyphenyl) carboxamide | 4-Methoxyphenyl | Carboxamide (-CONH₂) | 447.80 |
Variations at Position 7
- 7-(Morpholin-4-yl) Derivatives: Compounds like 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate () replace the trifluoromethyl group with morpholine.
- 7-(Chloro-difluoro-methyl) Analog :
The compound 7-(Chloro-difluoro-methyl)-5-(4-methoxy-phenyl)-2-methyl-pyrazolo[1,5-a]pyrimidine (CAS: 677765-50-3) substitutes trifluoromethyl with a chloro-difluoromethyl group, which may alter steric and electronic properties .
Table 2: Position 7 Substituent Comparison
| Compound | Position 7 Substituent | Key Functional Impact |
|---|---|---|
| Target Compound | Trifluoromethyl (-CF₃) | High lipophilicity, metabolic stability |
| 7-(Morpholin-4-yl) derivative | Morpholine | Enhanced solubility, hydrogen bonding |
| 7-(Chloro-difluoro-methyl) analog | -CF₂Cl | Moderate lipophilicity, steric bulk |
Functional Group Modifications at Position 2
- Carboxylic Acid Derivatives :
and highlight compounds like 5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid , where the carbonyl chloride is replaced with a carboxylic acid. This change reduces reactivity but increases compatibility with biological systems . - Commercial Carbonyl Chlorides: 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride (sc-336679, Santa Cruz Biotechnology) shares the reactive -COCl group but varies in the aryl substituent, impacting steric and electronic profiles .
Biological Activity
5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl chloride is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C₁₂H₄ClF₃N₃OS
- Molecular Weight : 366.15 g/mol
- CAS Number : 863435-88-5
- Structure : The compound features a thienyl group and a trifluoromethyl group, which are known to influence its biological activity.
Biological Activity Overview
The biological activities of pyrazolo[1,5-a]pyrimidines are primarily attributed to their ability to interact with various biological targets. The following sections summarize key findings related to the specific activities of this compound.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties through various mechanisms:
- Mechanism of Action :
-
Case Study :
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of oncogenes in cancer cell lines.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor:
- Thymidylate Synthase Inhibition :
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | CDK9 Inhibition | |
| Enzyme Inhibition | Thymidylate Synthase Inhibition | |
| Antiviral | Potential inhibition of viral replication |
Synthesis and Functionalization
The synthesis of this compound involves multiple steps that enhance its bioactivity:
Q & A
Q. What are the standard synthetic routes for 5-(5-Chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, and what key reaction conditions should be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic coupling and functionalization. Key steps include:
- Core pyrazolo[1,5-a]pyrimidine formation : React aminopyrazole derivatives with trifluoromethyl-substituted electrophiles (e.g., 3-arylacrylonitriles) under reflux in pyridine or DMF .
- Chlorothienyl introduction : Use Suzuki-Miyaura coupling or nucleophilic aromatic substitution with 5-chloro-2-thienylboronic acid under Pd catalysis .
- Carbonyl chloride activation : Treat the carboxylic acid precursor with chlorinating agents (e.g., SOCl₂, oxalyl chloride) in anhydrous solvents like 1,4-dioxane .
- Optimization focus : Reaction temperature (110–120°C for coupling), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.3–1.5 for PyBroP-mediated activation) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign protons and carbons using DMSO-d6 or CDCl3 solvents. Key signals include:
- Pyrazole protons (δ 8.0–8.5 ppm, singlet).
- Trifluoromethyl (δ -60 to -70 ppm in 19F NMR).
- Thienyl chlorine substituents (distinct splitting patterns) .
- IR Spectroscopy : Confirm carbonyl chloride (C=O stretch ~1750 cm⁻¹) and pyrimidine ring vibrations (C=N ~1600 cm⁻¹) .
- X-ray crystallography : Resolve regiochemistry of substituents (e.g., 5-chloro-2-thienyl orientation) and assess π-stacking interactions in the crystal lattice .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns for chlorine/fluorine .
Q. What are the critical stability considerations for handling and storing this compound under laboratory conditions?
Methodological Answer:
- Moisture sensitivity : The carbonyl chloride group hydrolyzes readily; store under anhydrous conditions (desiccator with P₂O₅) .
- Thermal stability : Avoid temperatures >100°C; decomposition observed in refluxing polar solvents (e.g., DMF) .
- Light sensitivity : Protect from UV exposure to prevent photodegradation of the thienyl group .
- Recommended storage : Sealed amber vials at -20°C under nitrogen .
Advanced Research Questions
Q. How can researchers optimize coupling reactions involving the 2-carbonyl chloride group to improve yield and regioselectivity?
Methodological Answer:
- Activation reagents : Use PyBroP or BOP-Cl for efficient amide/ester formation with nucleophiles (e.g., amines, alcohols) .
- Solvent selection : Non-polar solvents (e.g., THF, dioxane) reduce side reactions vs. polar aprotic solvents .
- Regioselectivity control : Introduce bulky bases (e.g., DIPEA) to direct coupling to the 2-position over the 7-trifluoromethyl site .
- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ enhances Suzuki coupling efficiency for thienyl substitution .
Q. What strategies are recommended for analyzing the electronic effects of the 5-chloro-2-thienyl and trifluoromethyl substituents on reactivity?
Methodological Answer:
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The trifluoromethyl group withdraws electrons, reducing nucleophilicity at the 7-position .
- Hammett substituent constants : Quantify the electron-withdrawing effects (σₚ values: CF₃ = 0.54, Cl = 0.23) to predict reaction rates .
- Experimental validation : Compare reaction outcomes with analogs lacking substituents (e.g., methyl vs. CF₃ at position 7) .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound based on structural analogs?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like benzodiazepine receptors or HMG-CoA reductase. Pyrazolo[1,5-a]pyrimidines show affinity for purine-binding pockets .
- QSAR models : Correlate substituent parameters (e.g., logP, polar surface area) with bioactivity data from analogs (IC50 values for enzyme inhibition) .
- ADMET prediction : SwissADME assesses pharmacokinetics (e.g., blood-brain barrier penetration) based on trifluoromethyl hydrophobicity .
Q. What methodologies resolve contradictions in spectral data or crystallographic parameters observed across different synthetic batches?
Methodological Answer:
- Batch comparison : Analyze NMR (e.g., δ 6.9–7.5 ppm for thienyl protons) and XRD data (unit cell parameters) to detect polymorphs or solvate formation .
- Recrystallization : Use ethanol/water mixtures to obtain single crystals for unambiguous XRD validation .
- Controlled hydrolysis : Test for residual carboxylic acid (δ ~12 ppm in 1H NMR) to confirm incomplete chlorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
